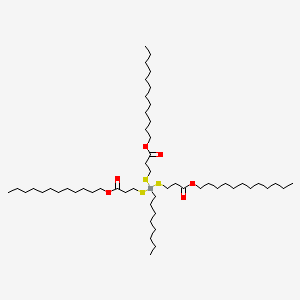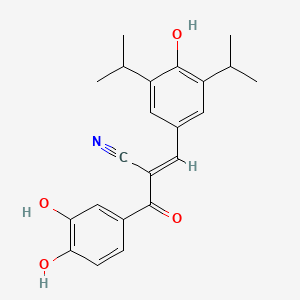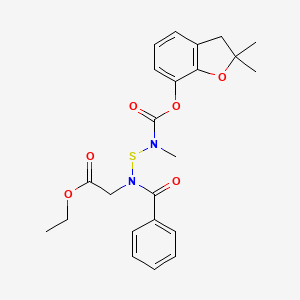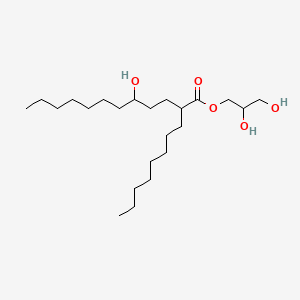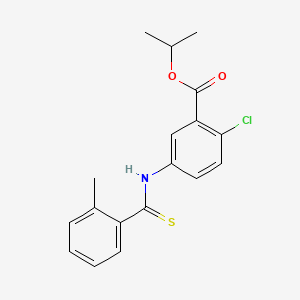
Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, 1-methylethyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, a chloro substituent, and a thioxomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, 1-methylethyl ester typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoic acid with 2-methylphenyl isothiocyanate under controlled conditions to form the intermediate product. This intermediate is then esterified with isopropyl alcohol in the presence of a catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, 1-methylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets. The thioxomethyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chloro substituent may also play a role in the compound’s reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 2-chlorobenzoic acid and 2-methylbenzoic acid share structural similarities.
Thioxomethyl compounds: Similar compounds include those with thioxomethyl groups attached to aromatic rings.
Uniqueness
What sets benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, 1-methylethyl ester apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
135812-55-4 |
|---|---|
Molecular Formula |
C18H18ClNO2S |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-5-[(2-methylbenzenecarbothioyl)amino]benzoate |
InChI |
InChI=1S/C18H18ClNO2S/c1-11(2)22-18(21)15-10-13(8-9-16(15)19)20-17(23)14-7-5-4-6-12(14)3/h4-11H,1-3H3,(H,20,23) |
InChI Key |
MYORQHPXQLIRPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



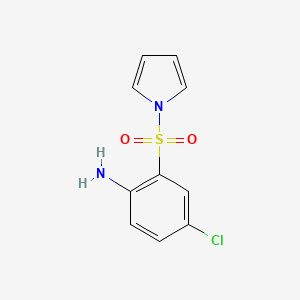




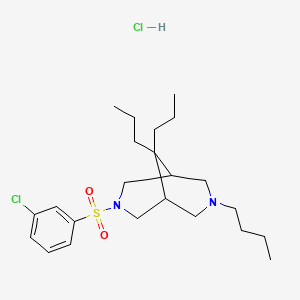
![5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12696328.png)

